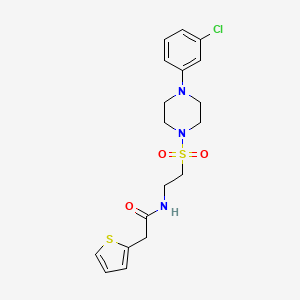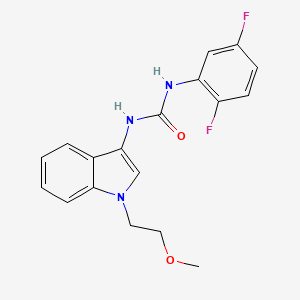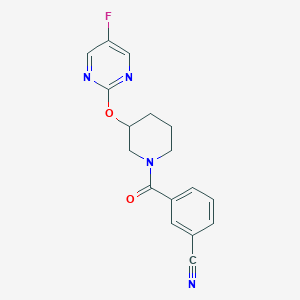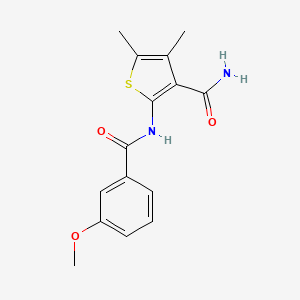![molecular formula C15H26ClN3O B2897294 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide CAS No. 2411289-35-3](/img/structure/B2897294.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DPTA or N-(2,2-dimethylbutyl)-N-(1-(1-methylpyrazol-4-yl)propan-2-yl)acetamide. This compound belongs to the class of acetamides and has a molecular weight of 346.91 g/mol.
作用机制
The mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide involves selective inhibition of HDAC6 activity. HDAC6 is a cytoplasmic enzyme that plays a crucial role in the deacetylation of α-tubulin, a major component of the microtubule network. Deacetylation of α-tubulin leads to destabilization of microtubules, which in turn affects cellular processes such as cell migration and intracellular trafficking. Inhibition of HDAC6 activity using DPTA leads to increased acetylation of α-tubulin, which stabilizes the microtubule network and improves cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide have been extensively studied in various cell lines and animal models. Inhibition of HDAC6 activity using DPTA has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPTA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide in lab experiments include its ability to selectively inhibit HDAC6 activity, its well-defined mechanism of action, and its therapeutic potential in the treatment of various diseases. However, there are also some limitations to using DPTA in lab experiments. These include its low solubility in water, its potential toxicity, and its limited stability under certain conditions.
未来方向
There are several future directions for research on 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide. One direction is to further explore its therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to investigate its potential as a tool for studying the role of HDAC6 in cellular processes. Additionally, there is a need to develop more stable and water-soluble analogs of DPTA for use in lab experiments.
合成方法
The synthesis of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a multi-step process that involves the use of several reagents and solvents. The most common method of synthesis is through the reaction of 2-chloro-N-(2,2-dimethylbutyl)acetamide with 1-(1-methylpyrazol-4-yl)propan-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学研究应用
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a class II histone deacetylase that plays a crucial role in many cellular processes such as cell migration, intracellular trafficking, and protein degradation. Inhibition of HDAC6 activity using DPTA has been shown to have therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O/c1-6-15(3,4)11-19(14(20)8-16)12(2)7-13-9-17-18(5)10-13/h9-10,12H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMIVZZZPAIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C(C)CC1=CN(N=C1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)






![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)

![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897231.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)